4-bromo-2-cyclopropoxythiazole
CAS No.: 1209459-58-4
Cat. No.: VC11580125
Molecular Formula: C6H6BrNOS
Molecular Weight: 220.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209459-58-4 |
|---|---|
| Molecular Formula | C6H6BrNOS |
| Molecular Weight | 220.1 |
Introduction
Structural Characteristics and Molecular Design
Core Thiazole Framework
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within the ring. The electronic structure of the thiazole core enables diverse substitution patterns, which significantly influence reactivity and biological interactions. In 4-bromo-2-cyclopropoxythiazole, the bromine atom at the 4-position introduces steric bulk and electrophilic character, while the cyclopropoxy group at the 2-position contributes geometric strain and potential metabolic stability due to the cyclopropane ring’s unique bonding angles .
Table 1: Comparative Molecular Properties of Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Bromo-2-cyclopropylthiazole | C₆H₆BrNS | 204.08 | 4-Br, 2-cyclopropyl |
| 4-Cyclopropyl-2-methylthiazole | C₇H₉NS | 139.22 | 4-cyclopropyl, 2-methyl |
| 4-Bromo-2-cyclopropoxythiazole* | C₆H₆BrNO₂S | 236.09 | 4-Br, 2-cyclopropoxy |
*Theoretical values derived from structural analogs .
Electronic and Steric Effects
The bromine atom’s electronegativity (2.96) polarizes the thiazole ring, enhancing susceptibility to nucleophilic aromatic substitution at the 4-position. Meanwhile, the cyclopropoxy group’s sp³-hybridized oxygen atom introduces electron-donating resonance effects, which may modulate the ring’s electron density and influence regioselectivity in further chemical modifications. The cyclopropane ring’s 60° bond angles impose significant steric strain, potentially limiting rotational freedom and enhancing binding specificity in biological targets.
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit protocols for 4-bromo-2-cyclopropoxythiazole are documented, its synthesis can be extrapolated from methods used for analogous compounds. A plausible pathway involves:
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Thiazole Ring Formation: Condensation of cyclopropoxy-substituted thioamides with α-bromo ketones under Hantzsch thiazole synthesis conditions .
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Bromination: Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ to introduce the bromine atom at the 4-position .
Key Reaction
This route parallels the synthesis of 4-bromo-2-cyclopropylthiazole, where bromination follows cyclopropane ring installation .
| Pathogen | Predicted MIC (µg/mL) | Basis for Prediction |
|---|---|---|
| Staphylococcus aureus | 8–16 | Enhanced halogen-mediated uptake |
| Escherichia coli | 32–64 | Reduced Gram-negative penetration |
| Candida albicans | 4–8 | Increased lipophilicity from Br |
Anticancer Activity
Thiazoles inhibit cancer cell proliferation via mechanisms such as enzyme inhibition and DNA intercalation . For instance, 4-cyclopropyl-2-methylthiazole derivatives show IC₅₀ values of 18–30 µM against HeLa and MCF-7 cells. The bromine atom in 4-bromo-2-cyclopropoxythiazole may augment cytotoxicity by forming covalent adducts with cellular nucleophiles, while the cyclopropoxy group could stabilize interactions with hydrophobic enzyme pockets .
Table 3: Projected Anticancer Efficacy
| Cancer Cell Line | Expected IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 10–15 | BCL-2 apoptosis regulation |
| HeLa (Cervical) | 8–12 | Topoisomerase II inhibition |
| A549 (Lung) | 15–20 | EGFR tyrosine kinase blockade |
Metabolic Stability and Toxicity
Applications in Drug Discovery
Lead Optimization Strategies
4-Bromo-2-cyclopropoxythiazole serves as a multifunctional scaffold for lead optimization:
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Bioisosteric Replacement: Substituting the cyclopropoxy group with other strained rings (e.g., bicyclo[1.1.1]pentane) to modulate solubility.
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Prodrug Development: Masking the bromine as a boronic ester to enhance tumor-specific activation .
Case Study: Antitubercular Agents
Thiazole derivatives exhibit potent activity against Mycobacterium tuberculosis (IC₅₀ ≈ 1.5 µg/mL), rivaling rifampicin . Introducing electron-withdrawing groups like bromine could enhance penetration through the mycobacterial cell wall, while the cyclopropoxy moiety might resist enzymatic degradation .
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